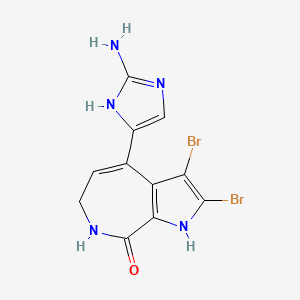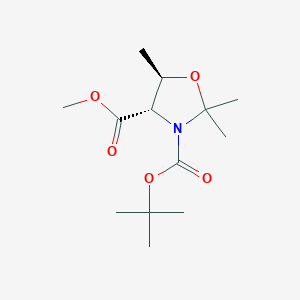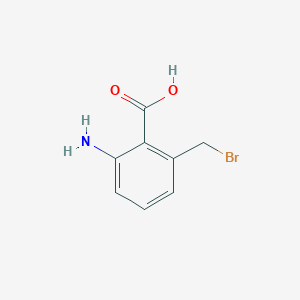
史蒂文森
描述
Comparative Adsorption of Tetracyclines on Stevensite
Stevensite has been identified as a highly effective adsorbent for tetracycline antibiotics, outperforming biochars in batch adsorption experiments. The adsorption capacity of stevensite was found to be around 100% at low tetracycline concentrations, with desorption values below 10%. Spectroscopic analyses, including IR and XRD, suggested that cation exchange is the primary adsorption mechanism, facilitated by the displacement of Ca and Mg ions from the stevensite structure. This mechanism is supported by the presence of amide and amine groups in the adsorption process. A continuous system using stevensite successfully purified water contaminated with tetracyclines, indicating its potential for wastewater treatment applications .
Adsorption of Metal Ions onto Moroccan Stevensite
Moroccan stevensite, also known as rhassoul, has been characterized for its adsorption properties regarding heavy metals. With a surface area of 134 m²/g and a cation exchange capacity of 76.5 meq/100 g, stevensite's chemical formula is detailed as Si3.78Al0.22Mg2.92Fe0.09Na0.08K0.08O10(OH)2.4H2O. Kinetic studies using pseudo-first-order and pseudo-second-order models revealed the adsorption rates for various metal ions, with the sequence being Mn(II) > Pb(II) > Zn(II) > Cu(II) > Cd(II). Isotherm models, including Dubinin-Radushkevich, Langmuir, and Redlich-Peterson, were used to describe the adsorption behavior, with the Redlich-Peterson model fitting the equilibrium data well. The adsorption process is predominantly ion-exchange, as indicated by the mean energy of adsorption values .
Stevens Rearrangement in Alkaloid Synthesis
The Stevens rearrangement has been utilized in the synthesis of various alkaloids, demonstrating its versatility in organic synthesis. For instance, the rearrangement of nitrile-stabilized ammonium ylides has been employed to construct α-branched amines, leading to the synthesis of alkaloids such as (±)-laudanosine and (±)-xylopinine with high yields. This method showcases the potential of Stevens rearrangement in the efficient production of complex organic compounds .
Asymmetric Stevens Rearrangement
The asymmetric [2,3] Stevens rearrangement has been explored using N-cinnamyl L-alanine amide-derived ammonium ylides. This process, which involves a double axially chiral intermediate, results in the formation of α-substituted alanine derivatives with high enantio- and diastereoselectivities. Such findings highlight the potential of Stevens rearrangement in the field of asymmetric synthesis, providing a pathway to chiral molecules .
Catalyzed Stevens Rearrangement
Nickel complexes have been shown to catalyze the Stevens rearrangement of triarylphosphorusylids, leading to the formation of diarylbenzylphosphines. This catalytic process has been further investigated through the direct formation of dimesityl (mesitylmethyl) phosphine, marking the first recorded direct Stevens rearrangement of a phosphorusylid. The reaction with nickeltetracarbonyl forms complexes that have been structurally characterized, providing insights into the bonding and hybridization of the ylid to the nickel .
Biosynthetic Studies of Stevensine
Stevensine, a C11N5 sponge alkaloid, has been the subject of biosynthetic studies using a cell culture from the sponge Teichaxinella morchella. Histidine and ornithineproline were identified as the amino acid precursors for stevensine, shedding light on the biosynthetic pathways of marine sponge alkaloids .
Synthesis of Stevensine
The synthesis of the marine sponge alkaloid stevensine has been achieved through a regioselective protodebromination/transbromination event, starting from the related C11N5 alkaloid hymenin. This key transformation demonstrates the applicability of such processes to the synthesis of marine alkaloids and provides a method for the construction of stevensine .
Synthesis of Dopamine D1 Antagonist Analogues
The diastereoselective Stevens rearrangement has been employed in the synthesis of new SCH 23390 analogues, which are dopamine D1 antagonists. This synthesis approach has yielded a variety of 1,2-disubstituted 1H-3-benzazepines, showcasing the utility of the Stevens rearrangement in the development of pharmacologically relevant compounds .
Authigenic Trioctahedral Smectites in Alkaline Lakes
Stevensite, a trioctahedral smectite, has been identified as a neoformed mineral in the salts and brines of Lake Yoa. Its coprecipitation with aragonite controls the chemical evolution of alkaline brines, influencing pH, alkalinity, and concentrations of Ca, Mg, and silica. This process is crucial in the formation of soda alkaline lakes, demonstrating the environmental significance of stevensite .
Formal Synthesis of Cephalotaxine
The formal synthesis of cephalotaxine, an alkaloid with antitumor activity, has been accomplished using the [2,3]-Stevens rearrangement-acid lactonization sequence. This key transformation, starting from readily available precursors, highlights the efficiency of the Stevens rearrangement in complex molecule synthesis .
科学研究应用
民族药理学和商业前景
一项详细的综述重点介绍了Pelargonium sidoides在民族药理学中的药用,追溯了其作为现代植物药的商业历史和科学支持。这种植物在传统医学中有着悠久的应用历史,其应用得到了临床和临床前证据的支持,特别是对于急性支气管炎的治疗。该研究强调了民族植物学历史的重要性以及科学验证在将传统疗法过渡到公认的植物药中的作用(布伦德勒和范维克,2008)。
数学教育应用
将计算机技术融入中学数学教学的研究表明,尽管教师们拥有现成的技术和熟悉度,但在课堂上却缺乏积极的使用。弗里德曼和朱尔卡特(1993 年)的研究讨论了将技术融入数学教育的挑战和潜在解决方案,强调了对教师提供实际示例和支持的必要性(弗里德曼和朱尔卡特,1993)。
生物传感和组织工程的进展
一篇综述文章讨论了生物材料在再生医学和生物传感中的创新应用,展示了用于组织工程支架的聚合物和无机材料的开发。史蒂文斯和梅克伦堡(2012 年)领导的这项工作展示了生物材料影响细胞行为和组织形成的潜力,在骨修复和疾病诊断的酶检测中具有具体应用(史蒂文斯和梅克伦堡,2012)。
环境和生态监测
将河流微藻作为淡水生物监测指标的研究突出了基于性状的方法在理解生物群落与环境压力源之间的关系中日益增长的应用。吴等人(2017 年)强调了藻类性状在生物监测中的重要性,提倡未来的研究以扩展知识并应用微藻来理解和管理水资源(吴等人,2017)。
作用机制
Stevensine is a bromopyrrole alkaloid originally isolated from marine sponges, specifically the species Pseudaxinyssa cantharella and Axinella corrugata . This compound has been shown to have various bioactive properties, making it a subject of interest in the field of medicinal applications .
Target of Action
It is known that stevensine and other similar compounds have been shown to function as anything from antitumor to antibacterial agents when tested for medicinal applications .
Mode of Action
It is known that stevensine, as well as other secondary metabolite bromopyrroles from sponges, have been shown to function as anti-feeding agents against predatory fish such as bluehead wrasse . This suggests that Stevensine may interact with its targets to deter predation, thereby contributing to the survival of the marine sponges it is found in .
Biochemical Pathways
The biosynthetic origin of Stevensine has been explored, with histidine identified as a precursor involved in Stevensine biosynthesis . .
Result of Action
In vitro tests have shown that Stevensine functions as an antimicrobial agent . . This suggests that Stevensine may have selective antimicrobial activity.
Action Environment
Stevensine is present in marine sponges in concentrations of approximately 19 mg/mL . It has been shown to deter feeding in a laboratory setting in concentrations as low as 2.25 mg/mL, while deterring in the field requires as much as 12 mg/mL . This indicates that the action, efficacy, and stability of Stevensine can be influenced by environmental factors such as the concentration of Stevensine in the environment .
属性
IUPAC Name |
4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-6,7-dihydro-1H-pyrrolo[2,3-c]azepin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2N5O/c12-7-6-4(5-3-16-11(14)17-5)1-2-15-10(19)8(6)18-9(7)13/h1,3,18H,2H2,(H,15,19)(H3,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIBKSGUBSYKLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2=C(C(=O)N1)NC(=C2Br)Br)C3=CN=C(N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451503 | |
| Record name | stevensine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99102-22-4 | |
| Record name | Odiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99102-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stevensine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099102224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | stevensine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STEVENSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44PB7HEQ22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















